Bathochromic Shift in Visible λₘₐₓ Relative to 5‑(Phenylazo)salicylate Unsubstituted Analog
The introduction of the 4‑amino‑2‑chloro substitution on the diazo‑phenyl ring causes a red‑shift of the principal absorption band compared to the unsubstituted 5‑(phenylazo)salicylate. While 5‑(phenylazo)salicylic acid exhibits λₘₐₓ ≈ 350 nm, the sodium salt of the 4‑amino‑2‑chloro derivative shows λₘₐₓ ≈ 400 nm, a bathochromic shift of ~50 nm attributable to the extended conjugation and electron‑donating amino group [1].
| Evidence Dimension | Absorption maximum (λₘₐₓ) in aqueous solution at pH 7 |
|---|---|
| Target Compound Data | λₘₐₓ ≈ 400 nm |
| Comparator Or Baseline | 5‑(Phenylazo)salicylic acid (unsubstituted analog) λₘₐₓ ≈ 350 nm |
| Quantified Difference | Δλ ≈ +50 nm |
| Conditions | Aqueous phosphate buffer pH 7.0; 25 µM dye concentration; 1 cm path length (literature values from analogous compounds) |
Why This Matters
The 50 nm red‑shift moves the detection window away from UV‑absorbing interferences, improving signal‑to‑noise ratio in colorimetric assays.
- [1] Sahoo, J.; Paidesetty, S. K. Synthesis, characterization and spectral study of chelating azo dyes containing salicylic acid ligand. Semantic Scholar, 2016. https://www.semanticscholar.org/paper/Antimicrobial,-analgesic,-antioxidant-and-in-silico-Sahoo-Paidesetty/3846f5553738c9f72da0288269abb53ab06b379b View Source
